3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-14-6-4(8(10,11)12)1-2-13-7(5)6/h1-3,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQDQAVFGCCGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213405 | |
| Record name | 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-45-6 | |
| Record name | 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of pyrrolopyridine derivatives are highly sensitive to the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Biological Activity
3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound notable for its complex structure and potential therapeutic applications. This compound has drawn significant interest in medicinal chemistry due to its interactions with fibroblast growth factor receptors (FGFRs), which play critical roles in various cellular processes, including proliferation and survival.
Chemical Structure and Properties
The molecular formula of this compound is C8H4BrF3N2. Its structure features a bromine atom at the 3-position and a trifluoromethyl group at the 7-position of the pyrrole ring, enhancing its biological activity and reactivity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrF3N2 |
| Molecular Weight | 265.03 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1048914-10-8 |
Interaction with FGFRs
Research indicates that this compound effectively inhibits FGFR activity. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells, making it a promising candidate for cancer therapy. In vitro studies have shown that this compound exhibits potent inhibitory effects against FGFR1, FGFR2, and FGFR3, thereby modulating specific signaling pathways crucial for tumor growth and survival.
Case Studies
- Cancer Cell Proliferation : In a study evaluating the effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound induced apoptosis through the modulation of apoptotic signaling pathways, confirming its potential as an anticancer agent.
- Selectivity and Potency : The trifluoromethyl group enhances the compound's selectivity towards FGFRs, which may contribute to its efficacy in targeting specific cancer types with high FGFR expression levels. Comparative studies with structurally similar compounds revealed that variations in substituents significantly affect biological activity, emphasizing the importance of structural modifications in drug design .
Comparative Analysis with Similar Compounds
The following table highlights structural comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | Lacks bromine and trifluoromethyl groups | Focused on different biological targets |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Similar structure but different substitution | Different reactivity due to altered positions |
| 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine | Contains chlorine instead of trifluoromethyl | Variation in biological activity |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of FGFR Signaling : By binding to FGFRs, the compound disrupts downstream signaling pathways essential for cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
Q & A
Q. What are the primary synthetic routes for 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine?
Key strategies include:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions using boronic acids (e.g., aryl/heteroaryl) to introduce substituents at the brominated position. Optimal conditions involve Pd(PPh₃)₄, K₂CO₃, and mixed solvents (toluene/EtOH/H₂O) at 90–105°C .
- Halogenation : Bromination via NBS (N-bromosuccinimide) or direct bromine substitution on preformed pyrrolopyridine scaffolds .
- Protecting group strategies : Use of Boc (tert-butoxycarbonyl) or tosyl groups to stabilize reactive positions during synthesis .
Q. What biological targets are associated with this compound?
The trifluoromethyl and bromo substituents make it a candidate for targeting:
- Kinases : Fibroblast Growth Factor Receptors (FGFR1–3) in cancer research due to structural similarity to ATP-competitive inhibitors .
- Antimicrobial targets : Fungal enzymes (e.g., Pyricularia oryzae) via disruption of cellular redox pathways .
Q. Which characterization techniques are critical for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 8.8–9.0 ppm for pyridine rings) .
- LC-MS : To confirm molecular weight and detect impurities (e.g., bromine isotopic patterns) .
- X-ray crystallography : Resolve regiochemical ambiguities in complex derivatives .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrrolopyridine core?
- Bronsted/Lewis acid modulation : Sn²+ catalyzes α-regioselective cyclization in trifluoromethyl-β-diketone reactions, while weaker bases favor γ-products .
- pH-dependent pathways : Amine buffers with lower pKa (e.g., pyridine) enhance α-selectivity by stabilizing intermediates .
Q. How do structural modifications influence kinase inhibition potency?
Comparative analysis of analogs (Table 1) reveals:
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Control variables like ATP concentration in kinase assays to reduce variability .
- Purity validation : Use HPLC-MS to rule out impurities (e.g., dehalogenated byproducts) that skew IC₅₀ values .
- Computational validation : QSAR models correlating ionization potential (IP) with fungicidal activity (e.g., IP < 8.5 eV enhances electron transfer) .
Q. What computational methods predict the bioactivity of pyrrolopyridine derivatives?
- Molecular docking : Identify binding poses in FGFR kinases using scaffolds like 1H-pyrrolo[3,2-b]pyridine .
- Semiempirical MO calculations : AM1/PM3 methods to correlate IP with redox-mediated antifungal activity .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
